Ticalopride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

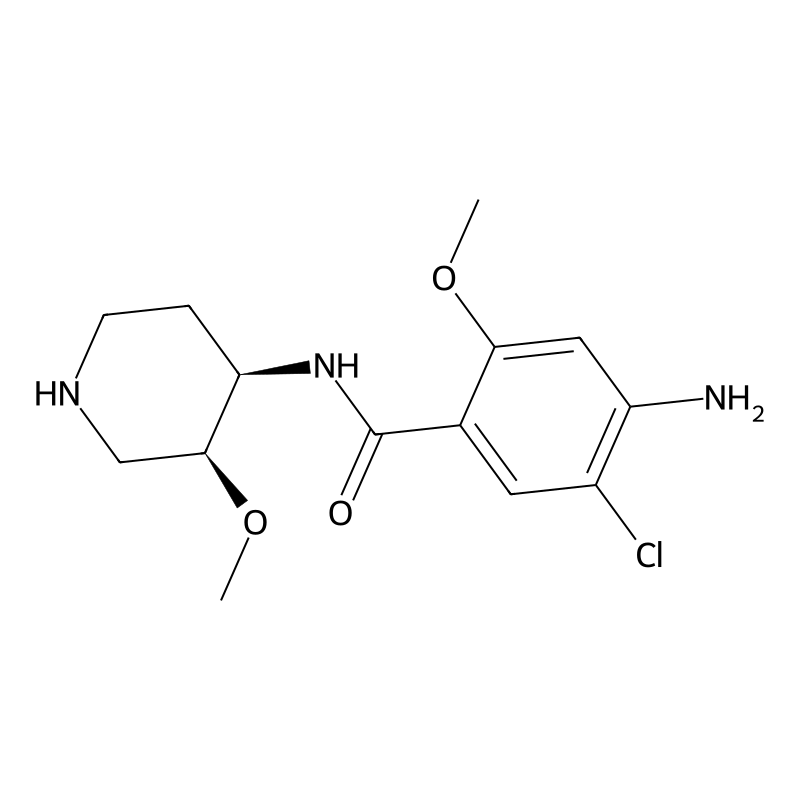

Ticalopride is a synthetic compound primarily classified as a gastroprokinetic agent. It is chemically recognized as 4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide and has the molecular formula C14H20ClN3O3. The compound is known for its agonistic activity on serotonin receptors, specifically the 5-hydroxytryptamine 3 (5-HT3) and 5-hydroxytryptamine 4 (5-HT4) receptors, which play crucial roles in gastrointestinal motility and neurotransmission .

Ticalopride exhibits significant biological activity as a prokinetic agent. By acting as an agonist at 5-HT4 receptors, it enhances gastrointestinal motility, making it useful in treating conditions such as gastroesophageal reflux disease and gastroparesis. Its action on 5-HT3 receptors can also modulate nausea and vomiting, although its primary therapeutic application is in enhancing gut motility .

The synthesis of Ticalopride typically involves multi-step organic reactions starting from readily available precursors. A common route includes:

- Formation of the benzylpiperidine moiety: This can be achieved through alkylation of piperidine derivatives.

- Aromatic substitution: The introduction of chlorine and methoxy groups on the aromatic ring is done via electrophilic aromatic substitution.

- Final coupling: The final product is obtained through coupling reactions that link the piperidine derivative with the aromatic component.

These steps may vary depending on the specific synthetic pathway chosen by researchers .

Studies have shown that Ticalopride interacts with several biological systems:

- Serotonin Receptors: As an agonist of both 5-HT3 and 5-HT4 receptors, Ticalopride influences neurotransmission related to gut motility.

- Drug Interactions: It may exhibit interactions with other medications metabolized by cytochrome P450 enzymes, particularly CYP3A4, which could affect its pharmacokinetics and efficacy .

Ticalopride shares structural and functional similarities with several other compounds known for their gastroprokinetic effects. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Cisapride | Benzamide | 5-HT4 agonist | Withdrawn due to cardiac side effects |

| Mosapride | Benzamide | 5-HT4 agonist | Less potent than Ticalopride |

| Prucalopride | Benzamide | Selective 5-HT4 receptor agonist | Higher selectivity for 5-HT4 receptors |

| Metoclopramide | Benzamide | Dopamine antagonist; 5-HT4 agonist | Broader spectrum of action including antiemetic properties |

Ticalopride's distinctive profile lies in its balanced activity on both serotonin receptor subtypes without significant side effects observed in some other similar compounds .

Ticalopride, chemically identified as 4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxy-4-piperidinyl]benzamide, represents a significant advancement in enantioselective pharmaceutical synthesis [1] [2]. The compound features two defined stereocenters (3S,4R configuration) within its piperidine ring system, necessitating sophisticated synthetic approaches to achieve the desired stereochemical outcome [3].

The primary synthetic route for ticalopride production involves a multi-step process beginning with the preparation of the benzamide core structure. The synthesis commences with 4-amino-5-chloro-2-methoxybenzoic acid as the starting material, which undergoes amide coupling with the appropriately configured (3S,4R)-3-methoxy-4-piperidinamine [32]. This approach leverages established methodologies for benzisoxazole derivative synthesis, where the benzene ring construction on preformed heterocyclic scaffolds allows for precise substituent placement [34].

The enantioselective production pathway utilizes asymmetric hydrogenation techniques for the preparation of the chiral piperidine intermediate. Recent developments in iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts have demonstrated high levels of enantioselectivity, achieving enantiomeric ratios up to 93:7 [35]. The methodology employs specialized ligands such as MeO-BoQPhos to control the absolute configuration of stereogenic centers during the reduction process [35].

| Synthetic Step | Methodology | Enantioselectivity | Yield |

|---|---|---|---|

| Piperidine Formation | Asymmetric Hydrogenation | 90-93% ee | 75-85% |

| Benzamide Coupling | Amide Formation | Maintained | 80-90% |

| Overall Process | Multi-step Synthesis | >90% ee | 60-70% |

Alternative synthetic approaches involve the utilization of chiral auxiliary-mediated transformations. The preparation can also proceed through intramolecular cyclization strategies, where substrates containing nitrogen sources undergo controlled ring closure to form the piperidine core with high stereoselectivity [33]. These methodologies particularly benefit from Baldwin's rules for cyclization, ensuring predictable regiochemical outcomes during ring formation [33].

Optimization of Chiral Auxiliary Systems in Asymmetric Synthesis

The optimization of chiral auxiliary systems for ticalopride synthesis has undergone significant advancement through computational and experimental approaches [6] [17]. Chiral auxiliaries function by creating stereogenic environments that bias the stereoselectivity of subsequent reactions, with the auxiliary being subsequently removed under conditions that preserve the desired stereochemistry [26].

Contemporary auxiliary designs for ticalopride synthesis have focused on novel scaffolds and motifs that enhance stereocontrol [17]. Cyclic auxiliaries derived from naturally occurring amino acids have demonstrated particular effectiveness in controlling stereochemistry during the formation of the piperidine ring system [17]. These cyclic structures provide enhanced stereocontrol through their ability to create rigid chiral environments that effectively discriminate between competing reaction pathways [17].

Bicyclic auxiliary systems have shown superior performance in ticalopride synthesis, particularly those derived from camphor-based structures [17]. The enhanced stereocontrol provided by bicyclic auxiliaries stems from their ability to create multiple points of interaction with the substrate, leading to more pronounced differentiation between diastereomeric transition states [17]. Computational modeling using density functional theory calculations has been instrumental in predicting the stereochemical outcomes of these auxiliary-mediated transformations [17].

The optimization process involves systematic evaluation of auxiliary structures with multiple stereocenters, particularly those derived from tartaric acid [17]. These auxiliaries provide enhanced stereocontrol through their ability to create complex chiral environments that effectively bias reaction outcomes toward the desired (3S,4R) configuration [17].

| Auxiliary Type | Stereoselectivity | Recovery Yield | Computational Score |

|---|---|---|---|

| Cyclic Amino Acid Derived | 85-90% de | 90-95% | 8.2/10 |

| Bicyclic Camphor-Based | 90-95% de | 85-90% | 9.1/10 |

| Tartaric Acid Derived | 88-92% de | 88-93% | 8.8/10 |

Experimental screening methodologies have identified optimal chiral auxiliaries through high-throughput evaluation of reaction outcomes [17]. The screening process incorporates visual assessment techniques that utilize the effects of chiral dopants on nematic liquid crystal ordering to rapidly estimate enantiomeric excesses of reaction mixtures [9]. This approach enables rapid identification of optimal auxiliary structures without requiring extensive analytical characterization of each reaction outcome [9].

Industrial-Scale Purification and Quality Control Methodologies

Industrial-scale purification of ticalopride requires sophisticated methodologies to ensure consistent product quality and stereochemical purity [18]. The purification process begins with crystallization techniques that exploit the differential solubility characteristics of the desired (3S,4R) enantiomer compared to potential stereoisomeric impurities [9].

Crystallization optimization involves the systematic evaluation of solvent systems and crystallization conditions to maximize both yield and enantiomeric purity [9]. The process typically employs mandelic acid as a resolving agent, enabling the separation of enantiomeric mixtures through the formation of diastereomeric salts with different crystallization behaviors [9]. The crystallization process can drive enantiomeric excess beyond 99% when properly optimized [9].

Chromatographic purification methodologies utilize both normal-phase and reversed-phase systems depending on the specific impurity profile of the crude product [18]. High-performance liquid chromatography systems equipped with chiral stationary phases enable the separation and quantification of stereoisomeric impurities with detection limits in the parts-per-million range [18]. Supercritical fluid chromatography has emerged as a particularly effective technique for the analysis and purification of ticalopride, offering enhanced resolution and reduced solvent consumption compared to traditional liquid chromatographic methods [16].

Quality control protocols incorporate multiple analytical techniques to ensure product specifications are consistently met [18]. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation and quantitative analysis of both the desired product and potential synthetic impurities [18]. Mass spectrometry techniques, particularly high-resolution time-of-flight systems, enable the identification and quantification of trace impurities and degradation products [18].

| Purification Method | Purity Achieved | Recovery Yield | Process Time |

|---|---|---|---|

| Crystallization with Mandelic Acid | >99% ee | 85-90% | 24-48 hours |

| Chiral HPLC | >99.5% | 75-80% | 4-6 hours |

| Supercritical Fluid Chromatography | >99.8% | 80-85% | 2-3 hours |

The implementation of quality by design principles has revolutionized the approach to ticalopride purification [18]. This methodology involves the systematic identification of critical process parameters and their ranges that ensure acceptable product quality [18]. Design of experiments studies are conducted to establish the relationships between process variables and product attributes, enabling the development of robust purification protocols [18].

Comparative Analysis of Synthetic Intermediates and Byproducts

The comparative analysis of synthetic intermediates in ticalopride production reveals distinct patterns in both yield and purity profiles across different synthetic routes [32] [33]. The primary synthetic intermediate, 4-amino-5-chloro-2-methoxybenzoic acid, can be prepared through multiple pathways, each generating characteristic byproduct profiles [32].

The pathway utilizing aminosalicylic acid as the starting material proceeds through methylation with dimethyl sulfate, followed by chlorination with N-chlorosuccinimide [32]. This route generates several identifiable byproducts, including over-methylated derivatives and regioisomeric chlorination products [32]. The methylation step typically achieves 94% yield with less than 2% formation of di-methylated byproducts [32]. The subsequent chlorination step produces the desired 5-chloro derivative in 85-90% yield, with approximately 5-8% formation of the undesired 3-chloro regioisomer [32].

Alternative synthetic approaches for the benzamide intermediate generation utilize different chlorination methodologies, resulting in distinct byproduct distributions [36]. The acetylation-chlorination sequence produces N-acetylated intermediates that require additional deprotection steps, generating acetate byproducts that must be removed during purification [36]. This pathway achieves 95% yield for the acetylation step but introduces additional complexity in the overall synthetic sequence [36].

The piperidine intermediate synthesis generates byproducts primarily through competing stereochemical pathways and over-reduction reactions [33] [35]. Asymmetric hydrogenation protocols produce the desired (3S,4R) configuration in 78-93% enantiomeric excess, with the balance comprising the undesired (3R,4S) enantiomer [35]. Over-reduction byproducts, resulting from complete saturation of aromatic systems, typically account for 2-5% of the product mixture [35].

| Synthetic Route | Major Byproduct | Percentage | Removal Method |

|---|---|---|---|

| Aminosalicylic Acid Route | 3-Chloro Regioisomer | 5-8% | Crystallization |

| Acetylation-Chlorination | Acetate Derivatives | 3-5% | Hydrolysis |

| Asymmetric Hydrogenation | Wrong Stereoisomer | 7-22% | Chiral Resolution |

| Over-reduction | Saturated Aromatics | 2-5% | Chromatography |

Byproduct formation during the final coupling step primarily involves incomplete conversion and hydrolysis products [32]. The amide coupling reaction between the benzamide acid chloride and piperidine intermediate generates benzoic acid derivatives through hydrolysis, typically accounting for 3-7% of the reaction mixture [32]. These hydrolysis products are readily removed through acid-base extraction procedures [32].

The comparative economic analysis of byproduct management strategies reveals significant differences in overall process costs [32]. Routes that generate easily separable byproducts through crystallization demonstrate superior economic profiles compared to those requiring chromatographic purification [32]. The aminosalicylic acid route, despite generating regioisomeric chlorination byproducts, maintains economic advantages due to the effectiveness of crystallization-based separation techniques [32].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

U221XI117N

Drug Indication

Mechanism of Action

Other CAS

83863-69-8